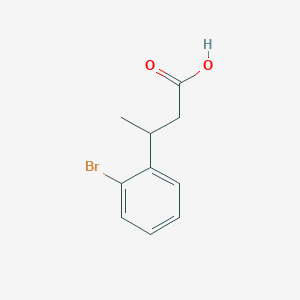

3-(2-Bromophenyl)butanoic acid

カタログ番号 B1288658

CAS番号:

66192-08-3

分子量: 243.1 g/mol

InChIキー: GOMRPAZFPUTDBB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

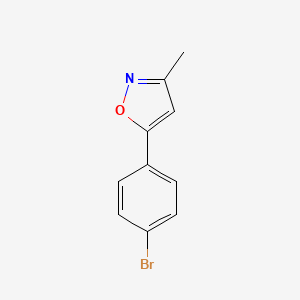

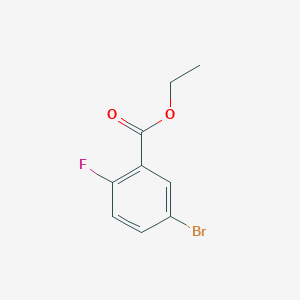

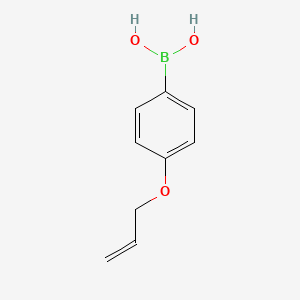

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.科学的研究の応用

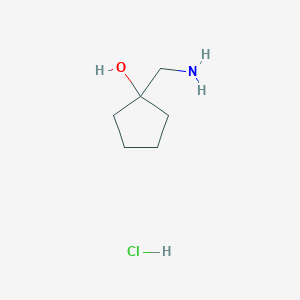

- Application : Short-chain organic acids, including butanoic acid derivatives, are used in biotechnological processes to extract valuable compounds from renewable feedstocks . They serve as precursors for various bulk chemicals and commercially significant polymers .

- Methods : The production of these acids involves the use of microbial cell factories, which have been developed through advances in metabolic engineering . These factories must achieve exceptional results in terms of yield, productivity, purity, and substrate consumption flexibility for bio-based production to be cost-effective .

- Results : While the specific outcomes depend on the exact process and the compounds being produced, the overall goal is to create a more sustainable and eco-friendly chemical industry .

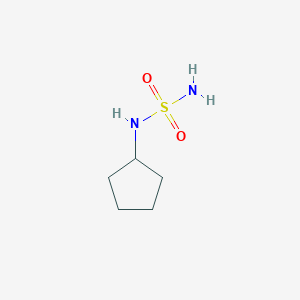

- Application : Borinic acids, which can be derived from bromophenyl compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

- Methods : The synthesis of borinic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and they catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Bioprocess Engineering

Organic Chemistry

- Application : The compound can be used in the large scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic Acid .

- Methods : The synthesis involves a series of reactions starting with (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate, followed by several purification steps .

- Results : The end product is (S)-3-(4-Bromophenyl)butanoic Acid, which can be used as a building block in the synthesis of other organic compounds .

- Application : Bromophenyl compounds are often used in the development of new pharmaceuticals .

- Methods : These compounds can be used as building blocks in the synthesis of more complex molecules, or they can be used to modify the properties of existing drugs .

- Results : The specific outcomes depend on the exact drug being developed, but the goal is to create more effective and safer medications .

Organic Syntheses

Pharmaceutical Research

- Application : Borinic acids, which can be derived from bromophenyl compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

- Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and they catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

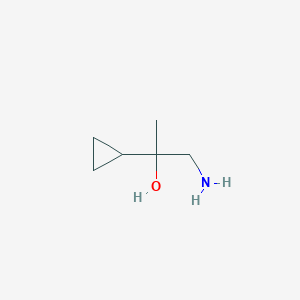

- Application : Organic acids, including butanoic acid derivatives, can ionize in solution to donate protons .

- Methods : The ionization of an acid involves the breaking of a bond between the hydrogen and oxygen in an -OH group .

- Results : The organic acids are weak in the sense that this ionization is very incomplete. For example, in the case of dilute ethanoic acid, the solution contains about 99% of ethanoic acid molecules - at any instant, only about 1% have actually ionized .

Organoboron Compounds

Acid-Base Chemistry

特性

IUPAC Name |

3-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRPAZFPUTDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)butanoic acid | |

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(2-bromophenyl)-3-methylpropionate (28.04 g, 109.1 mmole) in the mixture of ethanol (200 ml) and water (100 ml) was added potassium hydroxide (12.2 g, 218.2 mmole). The solution was heated under reflux for 5 hours, left standing overnight as it was, the solvent was removed to about half of its original amount, and dilute hydrochloric acid was added to the concentrate. To this mixture was added dichloromethane followed by an aqueous ammonium chloride solution, the layers were separated, and the organic layer was dried over magnesium sulfate. The solvent was removed by distillation under reduced pressure to give 3-(2-bromophenyl)-3-methylpropionic acid (27.97 g, quant.).

Name

ethyl 3-(2-bromophenyl)-3-methylpropionate

Quantity

28.04 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 28.04 g of ethyl 3-(2-bromophenyl)-3-methylpropionate (109.1 mmole) in ethanol (200 ml) and water (100 ml) was added 12.2 g of potassium hydroxide (218.2 mmole), and the mixture was heated under reflux for 5 hours. After the mixture was left standing at room temperature, it was concentrated to a half of the volume by distillation and diluted again with dilute hydrochloric acid. Dichloromethane was then added, and an aqueous ammonium chloride solution was added before extraction. The organic layer was dried over magnesium sulfate, and the solvent was removed by distillation to give 27.97 g of 3-(2-bromophenyl)-3-methylpropionic acid (quantitatively).

Name

ethyl 3-(2-bromophenyl)-3-methylpropionate

Quantity

28.04 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)